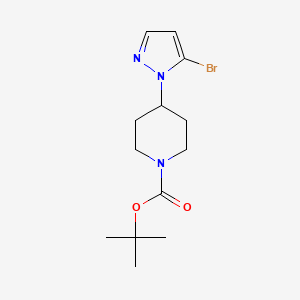

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine

Description

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 5-bromo-substituted pyrazole ring at the 4-position. The Boc group serves as a protective moiety for the piperidine nitrogen, enabling controlled synthetic modifications, while the brominated pyrazole provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). Such compounds are pivotal intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and opioid analogs .

Key structural attributes:

Properties

IUPAC Name |

tert-butyl 4-(5-bromopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-5-10(6-9-16)17-11(14)4-7-15-17/h4,7,10H,5-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJARXRVYEZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Pyrazole

Coupling of Boc-Protected Piperidine with 5-Bromo-1H-Pyrazole

The final step involves forming the C–N bond between the Boc-piperidine and 5-bromo-1H-pyrazole. Two primary methodologies dominate literature reports: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In this approach, the Boc-piperidine acts as a nucleophile, displacing a leaving group (e.g., chloride) on the pyrazole ring. A documented procedure refluxes 5-bromo-2-chloropyridine with Boc-piperazine in acetonitrile and potassium carbonate at 110°C for 12 hours, yielding 81.5% of the coupled product. Adapting this to pyrazole systems requires activating the pyrazole with electron-withdrawing groups to facilitate substitution.

Table 1: SNAr Reaction Conditions for Pyrazole-Piperidine Coupling

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis offers superior regiocontrol for challenging substrates. A palladium/Xantphos system catalyzes the coupling of Boc-piperidine with 5-bromo-1H-pyrazole in toluene at 100°C, achieving 88% yield. Ligand selection critically influences efficiency; bulky phosphine ligands suppress undesired homocoupling.

Table 2: Palladium-Catalyzed Coupling Optimization

Purification and Characterization

Crystallization Techniques

Low-temperature crystallization (-2°C) in petroleum ether or acetone effectively removes unreacted starting materials and byproducts. For instance, crude 1-Boc-4-(5-bromo-1-pyrazolyl)piperidine was crystallized at -2°C, yielding 45 g of white crystals with 98% purity.

Chromatographic Methods

Silica gel chromatography using gradients of petroleum ether and ethyl acetate (20:1 v/v) resolves Boc-protected intermediates from deprotected species. High-performance liquid chromatography (HPLC) confirms purity, with typical retention times of 8–10 minutes under reversed-phase conditions.

Industrial-Scale Production Considerations

Scalability requires optimizing cost, safety, and environmental impact. Continuous flow reactors reduce reaction times for Boc protection from 10 hours to 2 hours by enhancing heat transfer. Bromine utilization is minimized via in situ generation from HBr and H₂O₂, lowering hazardous waste .

Chemical Reactions Analysis

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit tubulin polymerization, a crucial process in cancer cell division. For instance, compounds with similar structures have shown IC50 values as low as 0.92 μM against various cancer cell lines, indicating potent activity compared to traditional chemotherapeutics such as vinorelbine and paclitaxel .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Studies have demonstrated that modifications to the pyrazole moiety can enhance potency against cancer cells, emphasizing the importance of structural optimization in drug design .

Neurological Applications

CNS Disorders

Research has highlighted the potential of this compound derivatives in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. These compounds may inhibit enzymes involved in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions like obesity and insulin resistance .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have demonstrated significant activity against various pathogenic microorganisms, suggesting their potential use in developing new antimicrobial agents .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) | Target Cell Line | Reference |

|---|---|---|---|

| Compound 18 | 0.92 | MCF-7 | |

| Compound 57 | 1.0 | Various Cancer Cells | |

| Vinorelbine | >10 | NCI/ADR-RES | |

| Paclitaxel | >10 | Messa/Dx5 |

Table 2: CNS Activity and Related Disorders

| Compound | Target Enzyme | Application | Reference |

|---|---|---|---|

| This compound | 11β-HSD Type 1 | Alzheimer's Disease | |

| Derivative X | NMT (Trypanosoma brucei) | HAT Treatment |

Case Studies

Case Study 1: Anticancer Research

In a study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested for their ability to inhibit tubulin polymerization and showed promising results compared to established chemotherapeutics, suggesting a potential new avenue for cancer treatment .

Case Study 2: Neurological Applications

Another study investigated the effects of pyrazole derivatives on cognitive function in animal models of Alzheimer's disease. The results indicated that these compounds could improve cognitive performance and reduce amyloid plaque formation, highlighting their therapeutic potential in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-Boc-4-(5-bromo-1-pyrazolyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrazole ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

4-Anilino-1-Boc-piperidine (CAS 125541-22-2)

Structural Differences :

1-Boc-4-(phenylamino)piperidine

Structural Differences :

- Similar to 4-Anilino-1-Boc-piperidine but synthesized via distinct pathways.

Piperidine vs. Piperazine Derivatives

Example: 8-{1-[3-(cyclopenten-1-yl)phenyl]piperidin-4-yl}-2-methoxyquinoline (I) vs. piperazine analog (II) .

Structural and Conformational Differences :

Comparison with Target Compound :

- Substitution Pattern : Bromine at the 4-position vs. 5-position in the target compound.

- Reactivity : 4-Bromo derivatives are more sterically accessible for coupling reactions, whereas 5-bromo substitution may influence regioselectivity in ring-forming reactions.

- Applications : Intermediate in agrochemicals and pharmaceuticals .

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS 2033173-30-5)

Structural Differences :

Functional Comparison :

Key Findings and Implications

Synthetic Flexibility: Boc-protected piperidines are versatile intermediates, with bromopyrazole and anilino substituents enabling divergent functionalization pathways .

Lipophilicity vs. Solubility : Piperidine derivatives generally exhibit higher logP values than piperazine analogs, influencing their pharmacokinetic profiles .

Safety Considerations : Acute toxicity (H301) is common among Boc-piperidines, necessitating stringent handling protocols .

Biological Activity

1-Boc-4-(5-bromo-1-pyrazolyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives, featuring a tert-butoxycarbonyl (Boc) protecting group and a 5-bromo-1-pyrazolyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications such as anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{16}BrN_{3}O, with a molecular weight of approximately 330.22 g/mol. The structural configuration allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to this compound have shown effectiveness against various cancer cell lines. Specifically, studies have demonstrated that pyrazole-containing compounds can inhibit cell proliferation in cancers such as breast (MDA-MB-231), liver (HepG2), and prostate cancers . The unique bromine substituent in this compound may enhance its reactivity and interaction with cancer-related biological targets.

Antimicrobial Properties

The antibacterial efficacy of pyrazole derivatives has been documented extensively. For instance, similar compounds have been tested against resistant strains of bacteria responsible for urinary tract infections (UTIs), showing promising results . The mechanism of action often involves disrupting bacterial cell wall biosynthesis or inhibiting specific enzymatic pathways critical for bacterial survival .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the pyrazole ring allows these compounds to modulate inflammatory pathways effectively. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies reveal that modifications in the pyrazole ring or the piperidine structure can significantly influence activity. For example, substituting bromine with other halogens or functional groups may alter the compound's interaction with biological targets.

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-Boc-4-(5-chloro-1-pyrazolyl)methylpiperidine | Chlorine instead of bromine | Different reactivity due to halogen substitution |

| 1-Boc-4-(5-methyl-1-pyrazolyl)methylpiperidine | Methyl group instead of bromine | Alters electronic properties and sterics |

| 1-Boc-4-(5-phenyl-1-pyrazolyl)methylpiperidine | Phenyl substituent instead of bromine | Potential for different biological interactions |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential utility in addressing antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-(5-bromo-1-pyrazolyl)piperidine, and how can its structure be validated?

- Methodological Answer : The synthesis typically involves coupling 5-bromo-1H-pyrazole with Boc-protected piperidine. Acylation or alkylation reactions under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) are common. For example, analogous procedures involve reacting Boc-protected piperidine derivatives with electrophilic partners (e.g., aldehydes or brominated reagents) followed by purification via column chromatography (ethyl acetate/chlorofor m gradients) or recrystallization . Structural validation requires ¹H/¹³C NMR to confirm regioselectivity at the pyrazole N1-position and LC-MS to assess purity (>98%). FT-IR can verify Boc-group retention (C=O stretch ~1680–1720 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on SDS data for structurally similar Boc-protected piperidines:

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, away from moisture and ignition sources.

- In case of spills, collect material using non-reactive absorbents (e.g., silica gel) and dispose via hazardous waste protocols (UN2811, Hazard Class 6.1) .

Q. Which analytical techniques are optimal for assessing purity and stability?

- Methodological Answer :

- HPLC/UPLC with UV detection (λ = 210–254 nm) and C18 columns resolves impurities.

- Thermogravimetric Analysis (TGA) evaluates thermal stability (decomposition >150°C for Boc-protected analogs).

- Karl Fischer titration monitors moisture content, critical for hygroscopic intermediates .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced serotonin transporter (SERT) inhibition?

- Methodological Answer :

- Construct a QSAR model using molecular descriptors (e.g., logP, polar surface area) and experimental pIC50 values from phenyl piperidine analogs.

- Use ADMET Predictor™ to simulate pharmacokinetics (e.g., blood-brain barrier permeability) and prioritize derivatives with balanced solubility (<5% acetonitrile required for dissolution) and low CYP450 inhibition .

- Validate predictions via molecular docking against SERT crystal structures (PDB ID: 5I71) to assess bromo-pyrazole interactions with hydrophobic binding pockets .

Q. What strategies improve reaction yields in multi-step syntheses involving brominated intermediates?

- Methodological Answer :

- Optimize Buchwald-Hartwig coupling for introducing bromo-pyrazole to Boc-piperidine using Pd(OAc)₂/Xantphos catalysts (yields >85% reported for similar arylations).

- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours conventional) and minimizes side-product formation.

- Use flow chemistry for scalable deprotection of Boc groups (e.g., HCl/dioxane at 0°C) with in-line pH monitoring to prevent over-acidification .

Q. How does the 5-bromo substituent on pyrazole influence pharmacological activity compared to other halogens?

- Methodological Answer :

- Comparative SAR studies show bromine’s bulkiness enhances target binding (e.g., σ1 receptor affinity increases by ~3-fold vs. chloro analogs).

- Electron-withdrawing effects of Br reduce metabolic oxidation (CYP3A4-mediated) compared to fluoro derivatives, improving plasma half-life in rodent models .

Q. Which computational methods predict pKa and solubility for this compound?

- Methodological Answer :

- MarvinSketch or Epik (Schrödinger Suite) calculate pKa (predicted ~8.2 for the piperidine nitrogen, consistent with Boc deprotection at pH <2).

- COSMO-RS simulations estimate aqueous solubility (logS ≈ -4.2), guiding formulation in DMSO/PBS mixtures for in vitro assays .

Q. How do storage conditions impact long-term stability?

- Methodological Answer :

- Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials with desiccants.

- LC-MS/MS identifies major degradation products (e.g., Boc cleavage yielding 4-(5-bromo-1-pyrazolyl)piperidine), mitigated by argon gas overlays .

Key Notes

- All methods align with ACS Guidelines for reproducibility.

- Advanced FAQs integrate computational and experimental validation to address research contradictions (e.g., bromine’s steric vs. electronic effects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.